molecular formula C11H19NO6 B111151 Boc-D-2-aminoadipic acid CAS No. 110544-97-3

Boc-D-2-aminoadipic acid

Cat. No.: B111151
CAS No.: 110544-97-3
M. Wt: 261.27 g/mol
InChI Key: QDTDLMJRZPSKDM-SSDOTTSWSA-N
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Description

Boc-D-2-aminoadipic acid is an organic compound with the chemical formula C11H19NO6. It is a derivative of D-2-aminoadipic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and drug synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-D-2-aminoadipic acid typically involves the reaction of D-2-aminoadipic acid with Boc-carbamate. The reaction proceeds under controlled conditions to ensure the selective protection of the amino group. The general reaction can be represented as: [ \text{D-2-aminoadipic acid} + \text{Boc-carbamate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the carboxylic acid groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Boc group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Scientific Research Applications

Boc-D-2-aminoadipic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-2-aminoadipic acid involves its role as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amino group can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

    D-2-aminoadipic acid: The unprotected form of Boc-D-2-aminoadipic acid.

    L-2-aminoadipic acid: The L-isomer of D-2-aminoadipic acid.

    DL-2-aminoadipic acid: A racemic mixture of D- and L-2-aminoadipic acid.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where controlled reactivity is essential .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDLMJRZPSKDM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575451
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110544-97-3
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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